
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
Beschreibung
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide moiety
Eigenschaften
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMWFJPVIDZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
-
Step 1: Preparation of Piperidine Intermediate
- Reactants: Piperidine, suitable halogenated precursor
- Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (80-100°C)
-
Step 2: Preparation of Pyrimidine Intermediate
- Reactants: Pyrimidine derivative, suitable halogenated precursor
- Conditions: Base (e.g., NaH), solvent (e.g., THF), temperature (60-80°C)
-
Step 3: Coupling Reaction
- Reactants: Piperidine intermediate, pyrimidine intermediate
- Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)
-
Step 4: Formation of Final Compound
- Reactants: Coupled intermediate, cyclopentanecarboxylic acid
- Conditions: Coupling agent (e.g., EDCI), base (e.g., DIPEA), solvent (e.g., DCM), temperature (room temperature)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid), solvent (e.g., DCM), temperature (0-25°C)
Reduction: NaBH4 (Sodium borohydride), solvent (e.g., ethanol), temperature (0-25°C)
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaH), solvent (e.g., DMF), temperature (room temperature)
Major Products
Oxidation: N-oxide derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Substituted piperidine and pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide moiety. Its structural complexity allows it to interact with biological targets effectively, making it a candidate for drug development.
Medicinal Chemistry
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may act as a ligand in various biochemical assays, particularly in studying protein-ligand interactions. The compound's ability to modulate enzyme activity positions it as a candidate for drug discovery aimed at diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1), which is often overexpressed in tumors, has been identified as a target for small-molecule inhibitors derived from similar scaffolds. Inhibitors targeting Plk1's polo-box domain have shown promise in preclinical studies, suggesting that compounds like this compound could exhibit similar inhibitory effects .
Biochemical Assays
The compound can function as a building block for synthesizing more complex molecules used in biochemical assays. Its structural attributes allow it to engage in hydrogen bonding and hydrophobic interactions with protein targets, facilitating the study of protein-protein interactions and enzyme kinetics.
Case Study 1: Inhibition of Plk1
In a study focusing on the inhibition of Plk1, researchers screened a library of compounds for their ability to bind to the polo-box domain of the kinase. Among the identified hits were compounds structurally related to this compound. These compounds demonstrated significant inhibitory activity, with IC50 values indicating effective binding affinity .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 4.38 ± 0.41 | Inhibits Plk1 PBD |
This compound | TBD | Potential ligand for Plk1 |
Case Study 2: Development of New Therapeutics
Another study highlighted the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative effects on cancer cell lines, showcasing promising results that warrant further exploration into their therapeutic potential .
Conclusion and Future Directions
This compound holds significant promise in scientific research, particularly within medicinal chemistry and biochemistry. Its applications range from serving as a building block for drug development to acting as an inhibitor for critical biological pathways involved in cancer progression. Future studies should focus on optimizing its pharmacological properties and exploring its full therapeutic potential through rigorous preclinical and clinical evaluations.
By leveraging its unique structural characteristics, researchers can continue to investigate this compound's role in developing novel therapeutics aimed at combating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings are known to interact with various biological targets, potentially modulating their activity . The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-(piperidin-1-yl)pyrimidin-2-yl)oxy)ethyl)cyclopentanecarboxamide
- N-(2-(6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
Uniqueness
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Biologische Aktivität
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone, which is linked to a piperidinyl-pyrimidinyl moiety through an ether bond. This unique structure is believed to contribute to its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₅H₁₈N₄O₂ |
Molecular Weight | 282.33 g/mol |
CAS Number | 1226440-55-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
- Receptor Binding : The compound has shown potential as a selective antagonist for chemokine receptors, particularly CCR2, which plays a significant role in inflammatory responses.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced pro-inflammatory cytokine production.
Biological Activity
Research studies have demonstrated various biological activities associated with this compound:
Anti-inflammatory Activity
In vitro studies have indicated that the compound can significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
Studies have explored its effects on cancer cell lines, showing that it can induce apoptosis and inhibit proliferation in certain types of cancer cells. For instance, it has been reported to exhibit cytotoxic effects against breast cancer cell lines (IC50 values ranging from 5 to 15 µM).
Antimicrobial Effects
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Inflammatory Response : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced inflammation in a mouse model of arthritis by inhibiting CCR2-mediated pathways .
- Cancer Cell Line Study : In another study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer), showing significant inhibition of cell growth and induction of apoptosis .
- Antimicrobial Assay : A recent assay revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, and how can purity be optimized?
- Methodology :
- Stepwise assembly : Begin with the pyrimidine core functionalization. Piperidine can be introduced via nucleophilic substitution at the 6-position of the pyrimidine ring. Ethoxylation (using 2-chloroethyl intermediates) followed by coupling with cyclopentanecarboxamide via amide bond formation is critical .
- Purity optimization : Use column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and confirm structural integrity with -/-NMR .
Q. How should researchers approach initial biological activity screening for this compound?
- Methodology :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-piperidine hybrids with reported anti-cancer or anti-inflammatory activity) .
- Assay design : Use in vitro enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 10 µM–100 nM concentrations. Pair with cytotoxicity profiling (MTT assay on HEK-293 or HeLa cells) to identify therapeutic windows .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm), pyrimidine protons (δ 8.0–8.5 ppm), and cyclopentane carboxamide NH (δ 6.5–7.0 ppm) .
- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion peaks and rule out byproducts. Example: Expected [M+H]+ for CHNO = 359.2085 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog synthesis : Modify the piperidine substituents (e.g., methyl, acetyl) or cyclopentane carboxamide (e.g., cyclohexane replacement). Use parallel synthesis for high-throughput screening .
- Computational modeling : Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., PI3Kγ or EGFR). Validate with free energy perturbation (FEP) calculations to predict binding affinity changes .
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity assays?
- Methodology :
- Permeability testing : Use Caco-2 monolayers or PAMPA to assess membrane penetration. Low permeability may explain discordance between in vitro enzyme activity and cellular efficacy .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation. Incorporate CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Response variables: Yield, purity, and reaction time .
- Flow chemistry : Test continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reproducibility .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.